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Abstract

1,1-Dibromoformaldoxime (DBFO) is a highly reactive and versatile synthetic intermediate,
primarily utilized as a precursor to bromonitrile oxide for the construction of complex nitrogen-
containing heterocycles. This technical guide provides a comprehensive overview of the
reactivity profile of 1,1-dibromoformaldoxime, including its synthesis, stability, and key
transformations. A detailed examination of its application in [3+2] cycloaddition reactions to
generate 3-bromo-isoxazolines and 3-bromo-isoxazoles is presented, supported by quantitative
data and detailed experimental protocols. Furthermore, this guide explores other aspects of its
reactivity, including dehydrobromination and the nucleophilic substitution potential of its
derivatives, which are crucial for the synthesis of diverse molecular scaffolds relevant to
pharmaceutical and agrochemical research.

Introduction

1,1-Dibromoformaldoxime (CHBr2NO) is a halogenated oxime that serves as a pivotal
building block in modern organic synthesis.[1] Its significance lies in its ability to readily
undergo elimination of hydrogen bromide to form the highly reactive intermediate, bromonitrile
oxide (BrCNO).[1] This 1,3-dipole is a valuable reagent for [3+2] cycloaddition reactions,
providing a direct route to 3-bromo-substituted isoxazolines and isoxazoles.[2] These
heterocyclic motifs are prevalent in a wide range of biologically active molecules, making 1,1-
dibromoformaldoxime a compound of considerable interest to medicinal chemists and drug
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development professionals.[1] This guide aims to provide an in-depth understanding of the
synthesis, stability, and reactivity of 1,1-dibromoformaldoxime, with a focus on its practical
application in synthetic chemistry.

Physicochemical Properties and Stability

1,1-Dibromoformaldoxime is a white to pale yellow crystalline powder with a characteristic
pungent odor.[3] It is hygroscopic and should be stored under an inert atmosphere at low
temperatures (2-8°C) to prevent decomposition.[3] The compound is soluble in polar aprotic
solvents such as DMF and DMSO, and partially soluble in ethanol.[3] While stable at room
temperature for short periods, it can decompose upon heating.[4]

The reactivity of 1,1-dibromoformaldoxime is highly dependent on pH. The conversion to
bromonitrile oxide is slow below pH 1.5, proceeds rapidly between pH 2 and 4, and is very fast
above pH 5.[5] However, at higher pH, the generated bromonitrile oxide is prone to degradation
if not trapped by a suitable dipolarophile.[5]

Table 1: Physicochemical Properties of 1,1-Dibromoformaldoxime

Property Value Reference
Molecular Formula CHBr2NO [6]
Molecular Weight 202.83 g/mol [6]

White to pale yellow crystalline
Appearance [3]

powder
Melting Point 65-66 °C [2]
Storage Temperature 2-8°C [3]

Synthesis of 1,1-Dibromoformaldoxime

A well-documented and reliable method for the synthesis of 1,1-dibromoformaldoxime starts
from glyoxylic acid. The synthesis involves a two-step process: the formation of an oxime
intermediate followed by electrophilic bromination.[1]
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Caption: Synthesis of 1,1-Dibromoformaldoxime from Glyoxylic Acid.

Experimental Protocol: Synthesis from Glyoxylic Acid

The following protocol is adapted from established literature procedures.[2]

Materials:

Glyoxylic acid (10 mmol)

e Hydroxylamine hydrochloride (10 mmol)

e Sodium bicarbonate (20 mmol)

e Bromine (1 mL)

e Dichloromethane (110 mL)

e Deionized water (50 mL)

e Magnesium sulfate
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e Hexane
Procedure:

o To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine
hydrochloride (10 mmol).

« Stir the reaction mixture for 24 hours at room temperature.

o Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (60
mL).

o Cool the well-stirred two-phase mixture to 6°C.

e Add bromine (1 mL) dropwise over 20 minutes.

o Continue stirring the reaction mixture for 3 hours at 6°C.

o Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).

o Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under
reduced pressure.

o Recrystallize the residue from hexane (50 mL) to yield 1,1-dibromoformaldoxime as a
white crystalline solid.

Quantitative Data:
e Yield: 81%][2]
e Melting Point: 65-66 °C[2]

Reactivity Profile

The reactivity of 1,1-dibromoformaldoxime is dominated by its role as a precursor to
bromonitrile oxide. The primary reactions include dehydrobromination to form the nitrile oxide,
followed by [3+2] cycloaddition reactions. Nucleophilic substitution reactions have also been
reported on the resulting heterocyclic products.
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Dehydrobromination to Bromonitrile Oxide

The key reaction of 1,1-dibromoformaldoxime is the in situ generation of bromonitrile oxide
(BrCNO) through the elimination of hydrogen bromide, typically facilitated by a mild base.[1]
This highly reactive 1,3-dipole is not isolated and is immediately trapped by a dipolarophile
present in the reaction mixture.

1,1-Dibromoformaldoxime

Base (e.g., NaHCO3)
- HBr

Bromonitrile Oxide (BrCNO)

Click to download full resolution via product page

Caption: Dehydrobromination of 1,1-Dibromoformaldoxime.

[3+2] Cycloaddition Reactions

Bromonitrile oxide readily undergoes [3+2] cycloaddition (a type of Huisgen cycloaddition) with
various dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic
rings.[1] These reactions are highly valuable for the synthesis of 3-bromoisoxazolines and 3-
bromoisoxazoles, respectively. The reactions are often highly regio- and stereoselective.[7]

The cycloaddition of bromonitrile oxide with alkenes produces 3-bromoisoxazolines.[7] A variety
of alkenes, including electron-rich and electron-poor systems, can be employed.
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Caption: [3+2] Cycloaddition with Alkenes.

Similarly, reaction with alkynes yields 3-bromoisoxazoles.[2] These aromatic heterocycles are
important scaffolds in medicinal chemistry.
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Caption: [3+2] Cycloaddition with Alkynes.

The following table summarizes the yields of 3-bromoisoxazolines obtained from the reaction of
in situ generated bromonitrile oxide with various alkenes, as reported in a continuous flow
synthesis setup.[5]

Table 2: Synthesis of 3-Bromoisoxazolines via [3+2] Cycloaddition

Alkene Substrate Product Yield (%) Reference

N-(5-phenyl-4,5-
N-Vinyl Benzamide dihydroisoxazol-3- 92 [5]

yl)benzamide

3-Bromo-5-phenyl-
Styrene ) ) 85 [5]
4,5-dihydroisoxazole

3-Bromo-5-(p-
4-Methylstyrene tolyl)-4,5- 88 [5]

dihydroisoxazole

3-Bromo-5-(4-
4-Methoxystyrene methoxyphenyl)-4,5- 91 [5]
dihydroisoxazole

3-Bromo-5-(4-
4-Chlorostyrene chlorophenyl)-4,5- 82 [5]

dihydroisoxazole

3-Bromo-5-(4-
(trifluoromethyl)phenyl 75 [5]

4-

Trifluoromethylstyrene ] ]
)-4,5-dihydroisoxazole

3-Bromo-5-hexyl-4,5-
1-Octene _ _ 65 (5]
dihydroisoxazole

1,4-Bis(3-bromo-4,5-
1,4-Divinylbenzene dihydroisoxazol-5- 99 [5]

yl)benzene
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This protocol describes a general continuous flow setup for the synthesis of 3-
bromoisoxazolines.[5]

Experimental Workflow:
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Alkene in
CH:Cl2
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Mixer |

Glyoxylic Acid (aq) | Hydroxylamine (aq) }—»

Product
Collection

Coil Reactor 3
(Cycloaddition)

Click to download full resolution via product page
Caption: Continuous Flow Experimental Workflow.
Procedure:

o Step 1: Preparation of Hydroxyiminoacetic Acid: Aqueous streams of glyoxylic acid and
hydroxylamine are combined in a T-piece mixer and flowed through a coil reactor to form
hydroxyiminoacetic acid.

e Step 2: Synthesis of 1,1-Dibromoformaldoxime (DBFO): The output from Step 1 is mixed
with a stream of K2HPOa buffer and then combined with a solution of bromine in
dichloromethane in a second T-piece mixer. This mixture flows through a second coil reactor
to generate a solution of DBFO.

o Step 3: [3+2] Cycloaddition: The DBFO solution is then mixed with a solution of the alkene in
dichloromethane in a third T-piece mixer and passed through a final coil reactor to effect the
cycloaddition reaction.

o Work-up: The output stream is collected, and the product is isolated using standard
extraction and purification techniques.

Nucleophilic Substitution Reactions
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While there is limited information on direct nucleophilic substitution on 1,1-
dibromoformaldoxime itself, the bromine atom on the resulting 3-bromoisoxazoline and 3-
bromoisoxazole rings is susceptible to nucleophilic displacement. This provides a powerful
method for further functionalization of the heterocyclic core.

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the
reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-
aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high
yields.[8] This approach is often more effective than direct SNAr reactions on 3-haloisoxazoles.

[8]

3-Bromoisoxazoline Amine (R-NH2)

Base, Heat Base, Heat

3-Aminoisoxazoline

xidation

3-Aminoisoxazole

Click to download full resolution via product page

Caption: Nucleophilic Substitution on 3-Bromoisoxazoline Derivatives.

Table 3: Synthesis of 3-Aminoisoxazolines
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3-
Bromoisoxazol Amine Product Yield (%) Reference
ine Substrate

3-(4-
3-Bromo-5- 4 Methylpiperidin-
henyl-4,5- 1-yl)-5-phenyl- 95 8
p. Y ] Methylpiperidine Yl)-5-pheny 18]
dihydroisoxazole 4,5-
dihydroisoxazole
3-Bromo-5- 3-Morpholino-5-
phenyl-4,5- Morpholine phenyl-4,5- 98 [8]
dihydroisoxazole dihydroisoxazole
5-(4-
3-Bromo-5-(4-
Chlorophenyl)-3-
chlorophenyl)-4,5 o o
Pyrrolidine (pyrrolidin-1- 96 [8]
. . yl)_415_
dihydroisoxazole ) )
dihydroisoxazole
Conclusion

1,1-Dibromoformaldoxime is a valuable and reactive intermediate in organic synthesis. Its
primary utility lies in the efficient generation of bromonitrile oxide for [3+2] cycloaddition
reactions, which provides a versatile and high-yielding route to 3-bromo-substituted
isoxazolines and isoxazoles. The reactivity of these products towards nucleophilic substitution
further extends the synthetic utility of 1,1-dibromoformaldoxime, allowing for the creation of a
diverse range of heterocyclic compounds. The development of continuous flow methodologies
for the synthesis and reaction of this hazardous reagent has significantly improved its safety
and scalability, making it an even more attractive tool for researchers in drug discovery and
development. A thorough understanding of its reactivity profile, as detailed in this guide, is
essential for its effective application in the synthesis of novel and complex molecular
architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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